1-(3,4-Dichlorophenyl)-3-[(1-thiophen-3-ylcyclopropyl)methyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-Dichlorophenyl)-3-[(1-thiophen-3-ylcyclopropyl)methyl]urea, commonly known as DTCMU, is a potent inhibitor of the protein kinase C (PKC) enzyme. PKC is a family of enzymes involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. DTCMU has been extensively studied for its potential application in cancer therapy and other diseases.
Mechanism of Action
DTCMU inhibits 1-(3,4-Dichlorophenyl)-3-[(1-thiophen-3-ylcyclopropyl)methyl]urea activity by binding to the catalytic domain of the enzyme. This leads to the downregulation of downstream signaling pathways involved in cell proliferation and survival. DTCMU has also been shown to modulate other cellular processes, such as autophagy and DNA damage response.
Biochemical and Physiological Effects
DTCMU has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines, including breast, lung, and prostate cancer cells. DTCMU has also been shown to inhibit angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis. In addition, DTCMU has been shown to have anti-inflammatory and neuroprotective effects.
Advantages and Limitations for Lab Experiments
DTCMU is a potent and selective inhibitor of 1-(3,4-Dichlorophenyl)-3-[(1-thiophen-3-ylcyclopropyl)methyl]urea, making it a valuable tool for studying the role of 1-(3,4-Dichlorophenyl)-3-[(1-thiophen-3-ylcyclopropyl)methyl]urea in various cellular processes. However, DTCMU has some limitations, including its low solubility in aqueous solution and potential toxicity at high concentrations. DTCMU also has a short half-life in vivo, which may limit its therapeutic potential.
Future Directions
Future research on DTCMU could focus on optimizing its pharmacokinetic properties to improve its therapeutic potential. This could involve developing prodrug formulations or using drug delivery systems to improve its bioavailability and targeting. In addition, further studies could investigate the role of DTCMU in other diseases, such as neurodegenerative disorders and autoimmune diseases. Finally, the development of new 1-(3,4-Dichlorophenyl)-3-[(1-thiophen-3-ylcyclopropyl)methyl]urea inhibitors based on the structure of DTCMU could lead to the discovery of more potent and selective compounds with improved pharmacokinetic properties.
Synthesis Methods
DTCMU can be synthesized through a multistep process starting from 3,4-dichlorophenyl isocyanate and 1-thiophen-3-ylcyclopropanol. The intermediate products are then reacted with methylamine and phosgene to form DTCMU. The synthesis process has been optimized to improve the yield and purity of DTCMU.
Scientific Research Applications
DTCMU has been studied for its potential application in cancer therapy, particularly in the treatment of breast cancer. Studies have shown that DTCMU inhibits the growth and proliferation of breast cancer cells by inducing cell cycle arrest and apoptosis. DTCMU has also been shown to sensitize breast cancer cells to chemotherapy drugs, making it a promising candidate for combination therapy.
properties
IUPAC Name |
1-(3,4-dichlorophenyl)-3-[(1-thiophen-3-ylcyclopropyl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2N2OS/c16-12-2-1-11(7-13(12)17)19-14(20)18-9-15(4-5-15)10-3-6-21-8-10/h1-3,6-8H,4-5,9H2,(H2,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BABXOSJSUVJOJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CNC(=O)NC2=CC(=C(C=C2)Cl)Cl)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dichlorophenyl)-3-{[1-(thiophen-3-yl)cyclopropyl]methyl}urea |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.